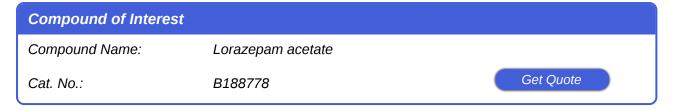


Physicochemical Properties of Lorazepam Acetate Powder: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Lorazepam acetate** powder. The information herein is intended to support research, development, and quality control activities by providing key data points and standardized experimental methodologies.

Physicochemical Data Summary

The following tables summarize the key physicochemical properties of Lorazepam and its acetate ester, **Lorazepam acetate**. This allows for a clear comparison of their fundamental characteristics.

Table 1: Physicochemical Properties of Lorazepam Acetate



Property	Value	Reference
Chemical Name	[7-chloro-5-(2-chlorophenyl)-2- oxo-1,3-dihydro-1,4- benzodiazepin-3-yl] acetate	[1]
Molecular Formula	C17H12Cl2N2O3	[1][2]
Molecular Weight	363.20 g/mol	[1][2]
CAS Registry Number®	2848-96-6	[2]
Melting Point	257.2-259.8 °C	[2]
Physical Appearance	White or practically white, crystalline powder	[3]
Solubility	May dissolve in DMSO. In vivo formulations may involve DMSO, Tween 80, and PEG400.	[4]
Storage Stability	Store powder at -20°C for up to 3 years. In solvent, store at -80°C for 6 months or -20°C for 1 month.	[4]

Table 2: Physicochemical Properties of Lorazepam



Property	Value	Reference
Chemical Name	7-Chloro-5-(2- chlorophenyl)-1,3-dihydro-3- hydroxy-2H-1,4- benzodiazepin-2-one	[5]
Molecular Formula	C15H10Cl2N2O2	[5][6]
Molecular Weight	321.16 g/mol	[5]
CAS Registry Number®	846-49-1	[5]
Melting Point	166-168°C	[5][6]
рКа	pK1 1.3; pK2 11.5 (at 25°C)	[5][7]
Physical Appearance	White or practically white, crystalline powder	[3]
Solubility	- Water: Practically insoluble (0.008 g/100 g)[6][7] - Ethanol (96%): Sparingly soluble (1.77 g/100 g)[5][6] - Methylene Chloride: Sparingly or slightly soluble[5] - Chloroform: Slightly soluble (0.2 g/100 g)[3] [6] - Ethyl Acetate: 3.33 g/100 g[6] - Propylene Glycol: 1.54 g/100 g[6]	
Storage Stability	Store in airtight containers and protect from light.[8] Unopened vials of injectable solution may be stable for up to six weeks at room temperature.[9]	

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **Lorazepam acetate** powder, based on established pharmacopeial and general



laboratory procedures.

Melting Point Determination (Capillary Method)

This protocol is adapted from the U.S. Pharmacopeia (USP) guidelines for melting point determination.[10][11]

Apparatus:

- Melting point apparatus with a heating block and temperature probe.
- Glass capillary tubes (10 cm length, 0.8-1.2 mm internal diameter, sealed at one end).[10]
- Mortar and pestle.

Procedure:

- Sample Preparation: Ensure the **Lorazepam acetate** powder is completely dry, for instance, by drying in a vacuum desiccator over silica gel for 24 hours.[10] Gently powder a small amount of the substance using a mortar and pestle.
- Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap
 the sealed end of the tube on a hard surface to pack the powder into a compact column of
 2.5-3.5 mm in height.[10]
- Measurement:
 - Insert the loaded capillary tube into the heating block of the melting point apparatus.
 - Set the starting temperature to 5°C below the expected melting point of Lorazepam acetate.
 - Set the heating rate to 1 ± 0.5 °C per minute.[10]
 - Observe the sample through the viewing lens.
 - Record the temperature at which the substance first begins to melt (the start of the melting range) and the temperature at which it becomes completely liquid (the end of the melting



range).

 Calibration: The accuracy of the apparatus should be regularly verified using certified reference standards with melting points spanning the expected range.[10]

Solubility Determination (Shake-Flask Method)

This protocol is based on the equilibrium solubility measurement method described in USP general chapter <1236>.[12]

Apparatus:

- Analytical balance.
- Vials with screw caps.
- Constant temperature shaker bath or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
- Centrifuge.
- Calibrated pH meter.
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer.

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of Lorazepam acetate powder to a series of vials containing the
 desired solvent (e.g., water, ethanol, buffer solutions of different pH). The excess solid
 should be visible to ensure saturation.
 - Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C).
 - Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
- Sample Processing:



- After the equilibration period, allow the vials to stand to let the undissolved solids settle.
- Carefully withdraw a sample from the supernatant. To avoid transferring solid particles, it is recommended to centrifuge the sample and then take an aliquot from the clear supernatant.
- Analysis:
 - Dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
 - Quantify the concentration of dissolved Lorazepam acetate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or g/100 g).

pKa Determination (Potentiometric Titration)

This is a standard method for determining the acid dissociation constant of ionizable substances.[2][4]

Apparatus:

- Potentiometric autotitrator or a pH meter with a high-precision electrode.
- Stirring plate and stir bar.
- Temperature probe.
- Calibrated burette.

Procedure:

 Sample Preparation: Accurately weigh a known amount of Lorazepam acetate powder and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or ethanol if aqueous solubility is low).



- Titration:
 - Place the solution in a thermostated vessel (e.g., at 25°C).
 - Immerse the calibrated pH electrode and temperature probe into the solution.
 - Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.
 - Record the pH of the solution after each incremental addition of the titrant.
- Data Analysis:
 - Plot the pH values against the volume of titrant added to generate a titration curve.
 - The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.[2]

Stability Testing (Forced Degradation Study)

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing.[13]

Objective: To evaluate the stability of the powder under accelerated conditions of heat and humidity.

Apparatus:

- Stability chambers capable of maintaining constant temperature and relative humidity (RH).
- Glass vials or other suitable containers.
- Analytical balance.
- HPLC system with a stability-indicating method.

Procedure:

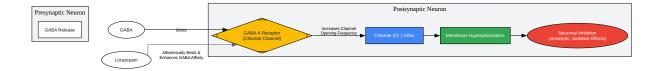


- Sample Preparation: Place accurately weighed samples of Lorazepam acetate powder into open glass vials.
- Storage Conditions: Place the vials in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH.[7]
- Sampling: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 6 months for a 6-month study).
- Analysis:
 - At each time point, analyze the samples for appearance, purity, and the presence of degradation products using a validated stability-indicating HPLC method.
 - Quantify the amount of Lorazepam acetate remaining and any significant degradation products formed.
- Evaluation: The stability of the powder is assessed by the change in its physical and chemical properties over time. A "significant change" is typically defined as a failure to meet the established specifications.

Mechanism of Action and Visualization

Lorazepam, the parent compound of **Lorazepam acetate**, exerts its therapeutic effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor in the central nervous system.[11] Lorazepam binds to a specific allosteric site on the GABA-A receptor, which is distinct from the GABA binding site.[11] This binding enhances the affinity of the receptor for GABA, leading to an increased frequency of chloride ion channel opening.[13] The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing an overall inhibitory effect on neurotransmission.[10][11] This mechanism is responsible for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of Lorazepam.[11]





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Caption: Lorazepam's mechanism of action on the GABA-A receptor.

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